6-Chloro-2-(diethoxyphosphinothioylsulfanylmethyl)pyridazin-3-one
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Overview
Description
Preparation Methods
The synthesis of 6-Chloro-2-(diethoxyphosphinothioylsulfanylmethyl)pyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like PCl5 for cyclization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
6-Chloro-2-(diethoxyphosphinothioylsulfanylmethyl)pyridazin-3-one undergoes various types of chemical reactions, including:
Scientific Research Applications
6-Chloro-2-(diethoxyphosphinothioylsulfanylmethyl)pyridazin-3-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-2-(diethoxyphosphinothioylsulfanylmethyl)pyridazin-3-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects . For example, it may inhibit platelet aggregation by targeting specific enzymes involved in the clotting process .
Comparison with Similar Compounds
6-Chloro-2-(diethoxyphosphinothioylsulfanylmethyl)pyridazin-3-one can be compared with other pyridazinone derivatives, such as:
Zardaverine: An anti-platelet agent with similar pharmacological properties.
Emorfazone: An anti-inflammatory agent used for its analgesic effects.
Pyridaben: A herbicide with a pyridazinone core structure.
These compounds share the pyridazinone scaffold but differ in their substituents and specific biological activities, highlighting the versatility and uniqueness of this compound .
Properties
CAS No. |
22439-38-9 |
---|---|
Molecular Formula |
C9H14ClN2O3PS2 |
Molecular Weight |
328.8 g/mol |
IUPAC Name |
6-chloro-2-(diethoxyphosphinothioylsulfanylmethyl)pyridazin-3-one |
InChI |
InChI=1S/C9H14ClN2O3PS2/c1-3-14-16(17,15-4-2)18-7-12-9(13)6-5-8(10)11-12/h5-6H,3-4,7H2,1-2H3 |
InChI Key |
YZDMAIMYCYHQPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)SCN1C(=O)C=CC(=N1)Cl |
Origin of Product |
United States |
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